molecular formula C6H3ClN2O3 B2809931 3-Chloro-5-nitropicolinaldehyde CAS No. 141238-22-4

3-Chloro-5-nitropicolinaldehyde

Cat. No.: B2809931
CAS No.: 141238-22-4
M. Wt: 186.55
InChI Key: JHZABTLKWJQLTR-UHFFFAOYSA-N
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Description

3-Chloro-5-nitropicolinaldehyde is a chemical compound with the molecular formula C6H3ClN2O3 and a molecular weight of 186.55 g/mol . It is known for its unique chemical structure and potential biological activities. This compound is a derivative of picolinaldehyde, featuring both chloro and nitro substituents on the pyridine ring, which contribute to its distinct reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitropicolinaldehyde typically involves the nitration of 3-chloropicolinaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitropicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-nitropicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitropicolinaldehyde is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro group can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-nitropicolinaldehyde is unique due to the presence of both chloro and nitro groups on the pyridine ring, which imparts distinct reactivity compared to other similar compounds. Its ability to undergo both reduction and substitution reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-5-nitropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZABTLKWJQLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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